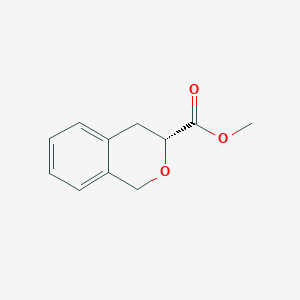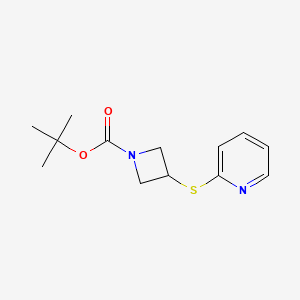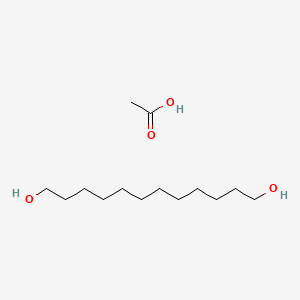
Acetic acid;dodecane-1,12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;dodecane-1,12-diol is a chemical compound with the molecular formula C14H30O4. It is also known by other names such as 12-acetoxydodecane-1-ol and acetic acid- (12-hydroxy-dodecyl ester) . This compound is characterized by the presence of both acetic acid and dodecane-1,12-diol functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecane-1,12-diol can be achieved through several methods. One common approach involves the esterification of dodecane-1,12-diol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the reduction of lauryl lactone, which is obtained by the oxidation of cyclododecanone. The reduction process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
化学反応の分析
Types of Reactions
Acetic acid;dodecane-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in dodecane-1,12-diol can be oxidized to form dodecanedioic acid.
Reduction: The ester group can be reduced to yield dodecane-1,12-diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane-1,12-diol.
Substitution: Various ethers and esters depending on the substituents used.
科学的研究の応用
Acetic acid;dodecane-1,12-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyesters and polycarbonates
Biology: It serves as a biochemical reagent in various enzymatic reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and lubricants.
作用機序
The mechanism of action of acetic acid;dodecane-1,12-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. The hydroxyl groups in dodecane-1,12-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability .
類似化合物との比較
Similar Compounds
Dodecane-1,12-diol: A similar compound without the acetic acid group, used in the synthesis of polyesters and polyurethanes.
Lauryl lactone: An intermediate in the synthesis of dodecane-1,12-diol, used in the production of fragrances and flavorings.
Uniqueness
Acetic acid;dodecane-1,12-diol is unique due to the presence of both acetic acid and dodecane-1,12-diol functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various industrial and research applications .
特性
CAS番号 |
72156-96-8 |
|---|---|
分子式 |
C14H30O4 |
分子量 |
262.39 g/mol |
IUPAC名 |
acetic acid;dodecane-1,12-diol |
InChI |
InChI=1S/C12H26O2.C2H4O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChIキー |
TZKPKYGGHIONOT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CCCCCCO)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


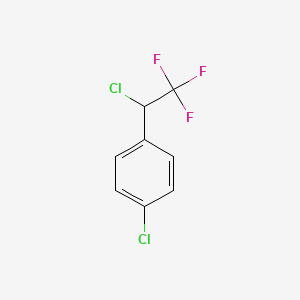
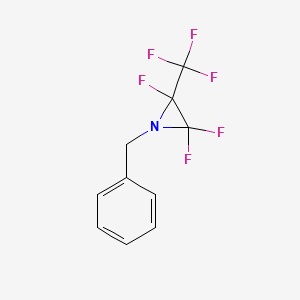
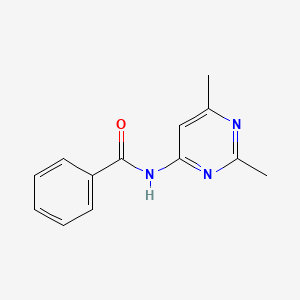
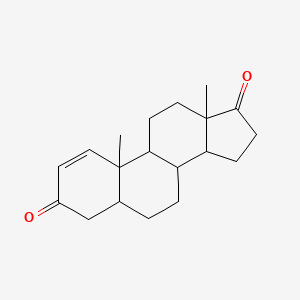
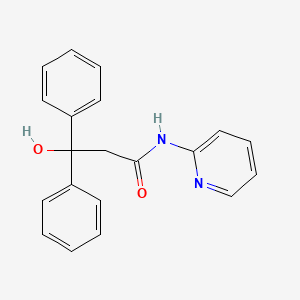
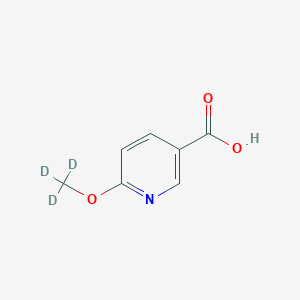
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
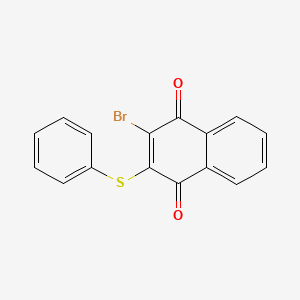
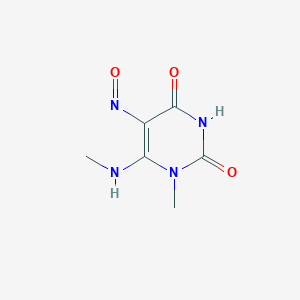
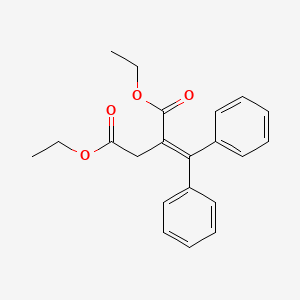
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
